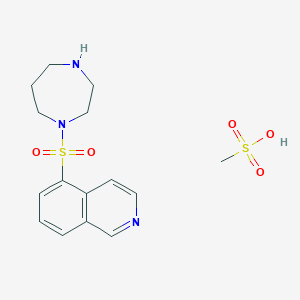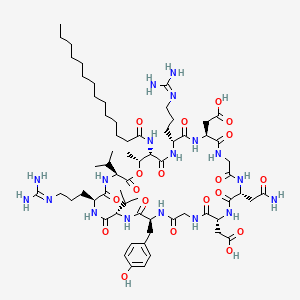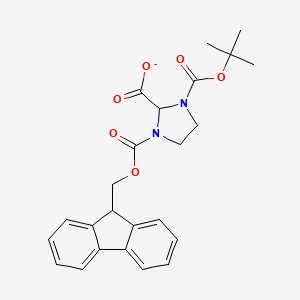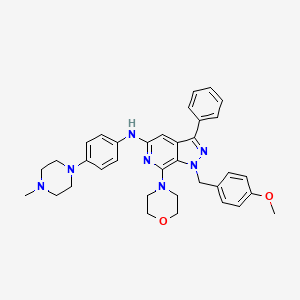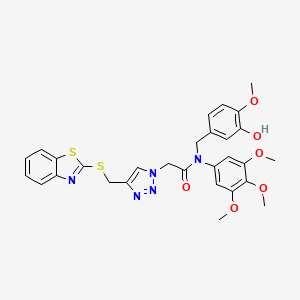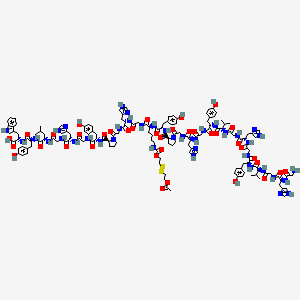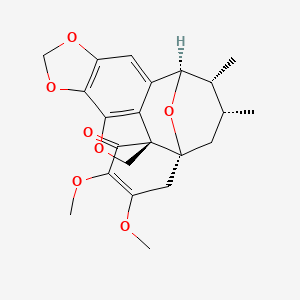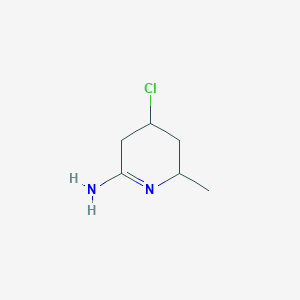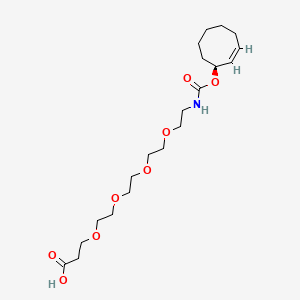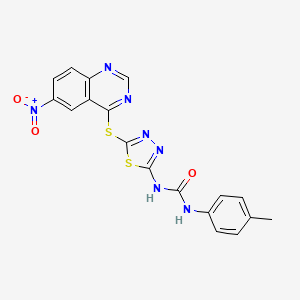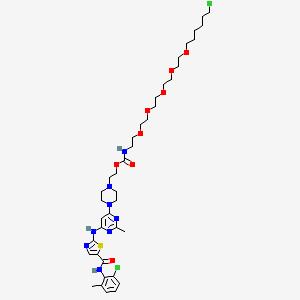![molecular formula C26H34O12 B12368825 (2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and methoxy substituents. This compound is likely to be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its intricate structure and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and stereoselective synthesis to ensure the correct configuration of chiral centers. Common synthetic routes may involve:
Protection of hydroxyl groups: using silyl or acetal protecting groups.
Formation of the naphthalene core: through Friedel-Crafts alkylation or acylation.
Introduction of methoxy groups: via methylation reactions using reagents like methyl iodide.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Scaling up the synthesis: using continuous flow reactors.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization, chromatography, and distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, KMnO4.
Reducing agents: NaBH4, LiAlH4.
Protecting groups: TMSCl, TBDMSCl for hydroxyl groups.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology
Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Enzyme studies: It can be used to study enzyme-catalyzed reactions involving hydroxyl and methoxy groups.
Medicine
Pharmaceutical applications: Potential use as a drug or drug precursor due to its complex structure and possible biological activity.
Therapeutic research: Investigation of its effects on various biological pathways and targets.
Industry
Material science: Use in the development of new materials with specific properties.
Chemical manufacturing: As a building block for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of the compound would depend on its specific biological targets and pathways. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The presence of multiple hydroxyl and methoxy groups suggests potential interactions through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The uniqueness of the compound lies in its specific arrangement of hydroxyl and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and activities due to subtle differences in structure.
Propriétés
Formule moléculaire |
C26H34O12 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-35-18-5-12(3-4-16(18)29)21-14-7-17(30)19(36-2)6-13(14)8-26(34,11-28)15(21)10-37-25-24(33)23(32)22(31)20(9-27)38-25/h3-7,15,20-25,27-34H,8-11H2,1-2H3/t15-,20-,21+,22-,23+,24-,25-,26-/m1/s1 |
Clé InChI |
DYIBIIIYMNIJPE-MNAFQOMLSA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
